chemical properties of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
chemical properties of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
An In-Depth Technical Guide to tert-Butyl N-(2-bromoethyl)carbamate: Properties, Synthesis, and Applications in Drug Development
Executive Summary
This technical guide provides a comprehensive overview of tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5), a pivotal bifunctional reagent in modern organic synthesis and medicinal chemistry. Possessing both a nucleophilic amine protected by a tert-butoxycarbonyl (Boc) group and an electrophilic primary alkyl bromide, this molecule serves as a versatile building block for introducing a protected aminoethyl moiety. This document details its physicochemical properties, spectroscopic signature, synthesis protocols, and core reactivity. Furthermore, it highlights its critical role as a key intermediate in the development of pharmaceuticals, including NO synthase inhibitors and Pregabalin, making this guide an essential resource for researchers, chemists, and professionals in drug discovery and development.[1][2][3]
Introduction and Strategic Importance
tert-Butyl N-(2-bromoethyl)carbamate is a strategically important molecule in synthetic organic chemistry.[3] Its structure is deceptively simple, yet it offers a powerful combination of orthogonal reactivity. The tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophile inert to a wide range of non-acidic reagents, allowing chemists to focus on the reactivity of the primary alkyl bromide. This bromide is an excellent electrophile, susceptible to substitution by a variety of nucleophiles via an S(_N)2 mechanism.
Once the desired carbon skeleton is assembled, the Boc group can be cleanly and efficiently removed under acidic conditions, unmasking the primary amine for further functionalization. This "protect-react-deprotect" strategy is a cornerstone of multi-step synthesis. The compound is widely utilized in the pharmaceutical industry for the synthesis of complex heterocyclic structures and other bioactive molecules.[4] Notably, it is a documented intermediate in the synthesis of potent NO (nitric oxide) synthase inhibitors and the API Pregabalin, underscoring its relevance to drug development professionals.[1][2]
Physicochemical Properties
The physical properties of a reagent dictate its handling, storage, and application in experimental design. Due to its low melting point, tert-Butyl N-(2-bromoethyl)carbamate can exist as either a colorless to pale yellow liquid or an off-white solid at or near ambient temperature.[2][3][4][5] This is a critical consideration for accurate measurement and dispensing. Its solubility profile informs the choice of appropriate solvents for reactions and purifications.
| Property | Value | Source(s) |
| CAS Number | 39684-80-5 | [2][3][5][6] |
| Molecular Formula | C₇H₁₄BrNO₂ | [2][5][7][8] |
| Molecular Weight | 224.10 g/mol | [2][5][7] |
| Appearance | Clear colorless to yellow liquid or low melting off-white solid | [2][3][4][5] |
| Melting Point | 30-32 °C | [4][5][9] |
| Boiling Point | 262.2 °C at 760 mmHg | [4][5] |
| Density | ~1.3 g/cm³ | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [2][5][9] |
| Storage | Recommended at -20°C or 2-8°C, cool and dry | [3][5][6] |
Spectroscopic Characterization
Unambiguous structural confirmation is paramount in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's hydrogen framework.
¹H NMR (400 MHz, DMSO-d₆) [9]
-
δ 7.08 (br t, 1H, NH) : This broad triplet corresponds to the carbamate proton. Its broadness is due to quadrupole coupling with the adjacent nitrogen and its coupling to the neighboring CH₂ group.
-
δ 3.42 (q, 2H, CH₂Br) : This quartet (often appearing as a triplet of triplets or 'q') represents the two protons on the carbon adjacent to the bromine atom. They are deshielded by the electron-withdrawing effect of the bromine.
-
δ 3.29 (q, 2H, CH₂NH) : This signal corresponds to the two protons on the carbon adjacent to the carbamate nitrogen.
-
δ 1.39 (s, 9H, C(CH₃)₃) : This strong singlet represents the nine equivalent protons of the tert-butyl group, a characteristic signature of the Boc protecting group.
Synthesis and Purification
The preparation of tert-Butyl N-(2-bromoethyl)carbamate is a standard transformation that involves the protection of an amino group. The most common and efficient method is the reaction of 2-bromoethylamine, typically as its hydrobromide salt, with di-tert-butyl dicarbonate (Boc₂O).[1][9][10]
Synthetic Rationale and Causality
The core of the synthesis is the nucleophilic attack of the primary amine of 2-bromoethylamine onto one of the carbonyl carbons of Boc₂O. Because the starting material is often the hydrobromide salt, a base is required. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) is commonly used to neutralize the HBr salt, liberating the free amine to act as a nucleophile.[9] Alternatively, an inorganic base like sodium hydroxide can be used in a biphasic system.[1][10] The choice of solvent (e.g., methanol, dichloromethane) is dictated by the solubility of the starting materials and reagents.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established literature procedures.[9]
-
Reaction Setup : To a solution of 2-bromoethylamine hydrobromide (1 equivalent) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2 equivalents) slowly.
-
Reagent Addition : While maintaining the temperature at 0 °C, slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol. Causality: The slow addition at low temperature helps to control the exotherm of the reaction and minimize potential side reactions.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup : Upon completion, add water to the reaction mixture to dissolve any salts.
-
Extraction : Extract the aqueous mixture with dichloromethane (3x volumes). Causality: Dichloromethane is an effective solvent for the product and is immiscible with water, allowing for efficient separation.
-
Washing : Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a colorless oil or a low-melting solid.[9]
-
Purification : If necessary, the product can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent system like hexane.[10]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of tert-Butyl N-(2-bromoethyl)carbamate.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from its two distinct functional groups, which can be addressed selectively.
Electrophilic Nature: S(_N)2 Reactions
The primary alkyl bromide is an excellent electrophile. The carbon-bromine bond is polarized, making the carbon atom electron-deficient and susceptible to attack by a wide range of nucleophiles. This includes:
-
O-Alkylation : Alcohols and phenols (typically as their more nucleophilic alkoxide or phenoxide salts).
-
N-Alkylation : Primary and secondary amines.
-
S-Alkylation : Thiols and thiophenols.
-
C-Alkylation : Carbanions and other carbon-based nucleophiles.
This reactivity is the primary reason for its use as a 2-(Boc-amino)ethylating agent.
Deprotection of the Boc Group
The Boc group is stable under basic, reductive, and oxidative conditions, making it an ideal protecting group. However, it is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation (which typically forms isobutylene), carbon dioxide, and the free primary amine. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.
Core Reactivity Pathways
Caption: Core reactivity pathways for tert-Butyl N-(2-bromoethyl)carbamate.
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. tert-Butyl N-(2-bromoethyl)carbamate is classified with several hazards that necessitate careful handling.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink or smoke when using. Rinse mouth if swallowed and seek medical attention.[7][11] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[7][11] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[7][11] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[6][11] |
Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[5][11] Avoid contact with skin and eyes by using appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[6][11] Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6] The recommended storage temperature is often refrigerated (-20 °C to 8 °C) to ensure long-term stability.[5][6] Incompatibilities : Avoid contact with strong oxidizing agents and strong acids (other than for intended deprotection).[6]
Conclusion
tert-Butyl N-(2-bromoethyl)carbamate is a high-value, versatile building block for chemical synthesis. Its predictable reactivity, characterized by a Boc-protected amine and an electrophilic alkyl bromide, provides a reliable method for introducing the 2-aminoethyl fragment into molecules. Its demonstrated application in the synthesis of important pharmaceutical agents validates its significance. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective use by researchers and scientists in the field of drug development.
References
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PubChem. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2022, August 20). tert-Butyl (2-bromoethyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). WO2006126255A1 - Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester.
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PubChem. (n.d.). [2-(4-Bromo-phenyl)ethyl]-carbamic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
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Apicule. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5) API Intermediate Manufacturers. Retrieved from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl (2-bromoethyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
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